5-{[1-(3,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{[1-(3,5-DICHLOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLENE}-2-THIOXODIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a pyrrole ring substituted with a dichlorophenyl group and a methylene bridge connecting to a thioxodihydropyrimidinedione moiety. Its structure suggests potential utility in medicinal chemistry, materials science, and as a precursor for more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[1-(3,5-DICHLOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLENE}-2-THIOXODIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE typically involves a multi-step process. One common method is the Knoevenagel condensation reaction, which involves the reaction of thiobarbituric acid with an appropriate aldehyde under mild conditions . The reaction is usually carried out in the presence of a base such as piperidine or pyridine, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve scaling up the Knoevenagel condensation reaction. This would require optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors might be employed to enhance reaction efficiency and control. Additionally, solvent recovery and recycling would be crucial to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
5-{[1-(3,5-DICHLOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLENE}-2-THIOXODIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions would result in derivatives with different functional groups replacing the chlorine atoms.
Scientific Research Applications
5-{[1-(3,5-DICHLOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLENE}-2-THIOXODIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-{[1-(3,5-DICHLOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLENE}-2-THIOXODIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE is not fully understood, but it is believed to interact with various molecular targets and pathways. Its structure suggests it could inhibit enzymes or receptors involved in disease processes. For example, it might inhibit tyrosinase, an enzyme associated with melanin production and implicated in conditions like Parkinson’s disease . Further research is needed to elucidate its precise molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-((5-chloro-1H-indol-2-yl)methylene)-1,3-diethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
- 1-(3,5-Dichlorophenyl)-1H-pyrrole-2,5-dione
Uniqueness
Compared to similar compounds, 5-{[1-(3,5-DICHLOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLENE}-2-THIOXODIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE stands out due to its unique combination of a dichlorophenyl group and a thioxodihydropyrimidinedione moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C17H13Cl2N3O2S |
---|---|
Molecular Weight |
394.3 g/mol |
IUPAC Name |
5-[[1-(3,5-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C17H13Cl2N3O2S/c1-8-3-10(4-14-15(23)20-17(25)21-16(14)24)9(2)22(8)13-6-11(18)5-12(19)7-13/h3-7H,1-2H3,(H2,20,21,23,24,25) |
InChI Key |
LHDACZHMZNNCMR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N1C2=CC(=CC(=C2)Cl)Cl)C)C=C3C(=O)NC(=S)NC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.